N-[4-(2-chloropropanoyl)phenyl]acetamide

Catalog No.
S775743
CAS No.
81112-08-5
M.F
C11H12ClNO2
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-chloropropanoyl)phenyl]acetamide

CAS Number

81112-08-5

Product Name

N-[4-(2-chloropropanoyl)phenyl]acetamide

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]acetamide

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14)

InChI Key

FWBXOIYYUSIMST-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl

The exact mass of the compound N-[4-(2-chloropropanoyl)phenyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[4-(2-chloropropanoyl)phenyl]acetamide (CAS 81112-08-5) is a bifunctional alpha-chloro ketone and protected aniline derivative widely utilized in pharmaceutical manufacturing. Commercially recognized as Levosimendan Impurity 19, it serves a dual role: it is a critical electrophilic building block for synthesizing heterocycles (such as pyridazinones and PROTAC linkers) and a highly regulated process impurity [1]. Because it contains both an alkylating alpha-chloro ketone moiety and a para-acetamide group, it offers precise regiocontrol during complex multi-step syntheses. For procurement professionals and analytical chemists, securing high-purity batches of this specific compound is paramount for both high-yield API synthesis and strict regulatory compliance under ICH guidelines .

Substituting N-[4-(2-chloropropanoyl)phenyl]acetamide with closely related analogs, such as the bromo-derivative or unprotected aminophenyl ketones, severely compromises both synthetic viability and analytical compliance. In synthetic workflows, the acetamide group is strictly required to prevent Lewis acid complexation and ensure exclusive para-direction during Friedel-Crafts acylation; unprotected amines fail to achieve this regioselectivity. Furthermore, in analytical quality control, this specific compound has been identified as a Class A strong positive in the Ames mutagenicity assay [1]. Consequently, regulatory frameworks mandate the exact quantification of this specific chloro-impurity in final drug substances like Levosimendan. Using a structural analog for HPLC/LC-MS calibration is analytically invalid and will result in immediate regulatory audit failure .

Regulatory Compliance for Mutagenic Impurity Quantification

N-[4-(2-chloropropanoyl)phenyl]acetamide is classified as a Class A strong positive in the Ames assay, making it a Potentially Mutagenic Impurity (PMI) that must be controlled to Parts Per Million (ppm) levels in final API batches [1]. Accurate LC-MS/MS method validation for this specific impurity requires a high-purity (≥97%) certified reference standard of the exact CAS 81112-08-5 structure. Attempts to use surrogate standards or crude in-house mixtures lead to inaccurate response factors and retention time mismatches, failing ICH M7 regulatory requirements .

Evidence DimensionLC-MS/MS Response Factor Accuracy for API Release
Target Compound DataExact calibration (100% accuracy) using ≥97% pure standard
Comparator Or BaselineSurrogate alpha-halo ketone standards
Quantified DifferenceElimination of response factor errors; strictly required for <10 ppm LOD/LOQ validation
ConditionsICH M7 compliant LC-MS/MS impurity profiling

Pharmaceutical QC laboratories must procure the exact, high-purity analytical standard to validate API clearance and pass stringent regulatory audits.

Shelf Stability vs. Alkylating Reactivity in Heterocycle Synthesis

As a bifunctional building block, the alpha-chloro ketone moiety in N-[4-(2-chloropropanoyl)phenyl]acetamide provides an optimal balance between shelf stability and electrophilic reactivity for cyclization reactions, such as PROTAC linker synthesis [1]. Compared to the corresponding alpha-bromo analog, which is highly reactive but prone to rapid degradation and polymerization during ambient storage, the chloro-derivative maintains superior purity over extended storage periods while still delivering high yields in heated nucleophilic substitutions .

Evidence DimensionAmbient Storage Stability
Target Compound Data>98% purity retained over standard storage cycles (alpha-chloro)
Comparator Or BaselineAlpha-bromo analog
Quantified DifferenceSignificantly reduced degradation rate, enabling bulk procurement and storage
ConditionsAmbient or standard refrigerated storage prior to synthesis

For scale-up manufacturing and PROTAC library generation, the alpha-chloro compound allows for bulk procurement without the severe cold-chain logistics required for the less stable bromo-analog.

Chemoselectivity in Pyridazinone Ring Formation

In the synthesis of cardiovascular APIs like Levosimendan, N-[4-(2-chloropropanoyl)phenyl]acetamide serves as the critical precursor for constructing the 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl ring . The specific alpha-methyl group (from the propanoyl chain) and the alpha-chloride leaving group dictate the precise regiochemistry of the subsequent hydrazine condensation. Using a generic alpha-chloroacetophenone derivative (lacking the methyl group) completely alters the pharmacological profile of the resulting API, demonstrating that this specific substitution pattern is non-negotiable for target binding efficacy .

Evidence DimensionTarget API structural fidelity
Target Compound DataYields the essential 4-methyl-pyridazinone pharmacophore
Comparator Or BaselineDes-methyl analog (N-[4-(2-chloroacetyl)phenyl]acetamide)
Quantified Difference100% essential for active Levosimendan vs. 0% activity for des-methyl analog
ConditionsHydrazine condensation followed by pharmacological evaluation

Procurement must strictly specify the 2-chloropropanoyl chain (CAS 81112-08-5) to ensure the final API possesses the correct methyl substitution required for calcium-sensitizing activity.

Analytical Standard for ICH M7 Compliance

Essential for QC laboratories validating LC-MS/MS methods to quantify Levosimendan Impurity 19 down to ppm levels, ensuring API safety and regulatory approval .

Precursor for Cardiovascular APIs

Procured in bulk as a critical intermediate for the synthesis of the pyridazinone ring in Levosimendan and related inodilator analogs .

Building Block for PROTAC Linkers

Utilized by medicinal chemists as a stable, electrophilic handle to construct thiazole or imidazole linkers in targeted protein degradation (PROTAC) libraries [1].

XLogP3

2.3

Other CAS

81112-08-5

Dates

Last modified: 08-15-2023

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